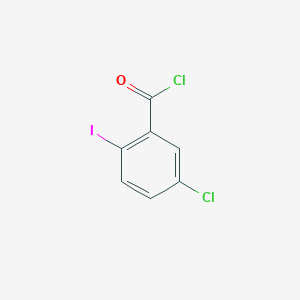

5-Chloro-2-iodobenzoyl chloride

Description

5-Chloro-2-iodobenzoyl chloride (molecular formula: C₇H₃Cl₂IO) is a halogenated benzoyl chloride derivative characterized by a chloro substituent at the 5-position and an iodo group at the 2-position of the benzene ring. As a benzoyl chloride, it is highly reactive, serving as a key intermediate in organic synthesis for introducing acyl groups or constructing complex molecules via nucleophilic substitution or coupling reactions . Its iodine atom further enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to biaryl structures relevant to pharmaceuticals and materials science.

Properties

Molecular Formula |

C7H3Cl2IO |

|---|---|

Molecular Weight |

300.90 g/mol |

IUPAC Name |

5-chloro-2-iodobenzoyl chloride |

InChI |

InChI=1S/C7H3Cl2IO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H |

InChI Key |

POIWKEASAFSUCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)Cl)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 5-chloro-2-iodobenzoyl chloride are influenced by its functional groups and substituent positions. Below is a comparison with four structurally related compounds:

5-Chloro-2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl Chloride (C₁₄H₈Cl₂FIO₂)

- Structure : Shares the benzoyl chloride core but features a 2-chloro-6-fluorobenzyloxy substituent at the 2-position.

- Applications : Likely used in specialized acylations where bulkier substrates are required .

5-Chloro-2-hydroxy-3-iodobenzaldehyde (C₇H₄ClIO₂)

- Structure : Replaces the benzoyl chloride group with an aldehyde (-CHO) and adds a hydroxyl (-OH) at the 2-position.

- Key Differences : The aldehyde group enables condensation reactions (e.g., Schiff base formation), while the hydroxyl group facilitates hydrogen bonding. The iodo substituent at the 3-position (vs. 2 in the target) alters electronic properties.

- Applications : Explored in medicinal chemistry for bioactive molecule synthesis and materials science for coordination polymers .

Methyl 5-Chloro-2-iodobenzoate (C₈H₆ClIO₂)

- Structure : Replaces the chloride in the benzoyl chloride group with a methoxy (-OCH₃) ester.

- Key Differences : The ester group is less reactive than benzoyl chloride, making it more stable but less suited for acylation.

- Applications : Used as a protected intermediate in multistep syntheses or as a substrate for hydrolysis to carboxylic acids .

2-Chloro-5-(2-iodobenzenesulfonamide)benzoic Acid (C₁₃H₁₀ClIN₂O₄S)

Data Table: Comparative Overview of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.